4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid
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Overview
Description
Lichesterinic acid is a butenolide.
Scientific Research Applications
Synthesis and Chemical Reactions
- Furan derivatives, such as 4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid, are synthesized and studied for their chemical reactions. These compounds exhibit varied reactivity based on different substituents, impacting their synthesis and chemical behavior (Horaguchi et al., 1986).
Analytical Applications
- These furan derivatives are used in developing analytical standards for various applications. For example, they are utilized in gas chromatography-mass spectrometry for the quantification of specific compounds in complex matrices (Llovera et al., 2005).
Organic Synthesis
- In organic chemistry, furan compounds are pivotal in synthesizing various derivatives through reactions like ring opening, decarboxylation, and enolization. These reactions are essential for producing diverse organic compounds with potential applications in pharmaceuticals and materials science (Rijke & Boelens, 2010).
Polymer and Fine Chemical Industries
- Furan carboxylic acids, a category to which our compound belongs, are significant in polymer and fine chemical industries. They serve as building blocks for producing various polymers and specialty chemicals (Wen et al., 2020).
Biobased Building Blocks
- These compounds are increasingly recognized as biobased building blocks, contributing to sustainable chemistry and green manufacturing processes. Their applications in creating eco-friendly products are a subject of ongoing research (Zawadzki et al., 2020).
Pharmaceutical Research
- Substituted furans, like the one , have been studied for their potential inhibitory activity against various enzymes, suggesting their relevance in drug discovery and pharmaceutical research (Vinayagam et al., 2017).
Synthesis of Heterocycles
- They are key intermediates in the synthesis of a variety of heterocyclic compounds, which are central to the development of new drugs and materials (Gorak et al., 2009).
Properties
Molecular Formula |
C19H32O4 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2S)-4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16H,3-14H2,1-2H3,(H,20,21)/t16-/m0/s1 |
InChI Key |
SLQVVNFTCYVCPB-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]1C(=C(C(=O)O1)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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